![molecular formula C19H18O4 B5877150 8-methoxy-4-methyl-3-[(2-methylallyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5877150.png)
8-methoxy-4-methyl-3-[(2-methylallyl)oxy]-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-4-methyl-3-[(2-methylallyl)oxy]-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of benzo[c]chromen-6-ones. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a 2-methylallyl group attached to the benzo[c]chromen-6-one core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-3-[(2-methylallyl)oxy]-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[c]chromen-6-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the benzo[c]chromen-6-one core using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the 2-methylallyl group: This can be done through an etherification reaction, where the hydroxyl group is reacted with 2-methylallyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-methyl-3-[(2-methylallyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or 2-methylallyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzo[c]chromen-6-one derivatives.
Scientific Research Applications
8-methoxy-4-methyl-3-[(2-methylallyl)oxy]-6H-benzo[c]chromen-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-3-[(2-methylallyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
8-methoxy-4-methyl-3-[(2-methylallyl)oxy]-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
Coumarins: Similar in structure but lack the 2-methylallyl group.
Flavonoids: Share the benzo[c]chromen-6-one core but have different substituents.
Chromones: Similar core structure but different functional groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Biological Activity
8-Methoxy-4-methyl-3-[(2-methylallyl)oxy]-6H-benzo[c]chromen-6-one, a compound belonging to the class of benzochromenes, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antitumor, antioxidant, and anti-inflammatory effects, supported by various research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H24O5
- Molecular Weight : 392.43 g/mol
Antitumor Activity
Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance, studies on similar benzochromene derivatives demonstrated:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Broussoflavonol B | SK-BR-3 | 4.41 | Induces cell-cycle arrest |
Kazinol A | T24 | 0–50 | Decreases cyclin D1, increases p21 |
These findings suggest that the compound may also inhibit cancer cell proliferation through similar mechanisms.
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. Studies have shown that benzochromene derivatives can scavenge free radicals effectively. The antioxidant capacity is often measured using assays like DPPH and ABTS. For example:
Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
---|---|---|
Broussochalcone A | 20 | 15 |
Kazinol E | 10 | 12 |
These results indicate that the compound may possess strong antioxidant capabilities, contributing to its overall biological activity.
Anti-inflammatory Effects
The anti-inflammatory potential of benzochromenes has been documented in various studies. For instance, compounds derived from this class have been shown to inhibit pro-inflammatory cytokines in vitro. The following table summarizes some relevant findings:
Compound | Inflammatory Model | Effect |
---|---|---|
Broussochalcone A | LPS-induced macrophages | Reduced TNF-alpha production |
Kazinol E | RAW264.7 cells | Inhibited COX-2 expression |
These findings suggest that the compound could be beneficial in conditions characterized by inflammation.
Case Studies
- Study on Antitumor Activity : A study published in MDPI highlighted that broussoflavonol B restricted the growth of breast cancer cells at sub-micromolar concentrations, indicating a promising avenue for cancer therapy .
- Antioxidant Study : Research conducted on kazinol A revealed its ability to eliminate mitogen-stimulated proliferation in lung cancer cells, showcasing its potential as an antioxidant agent .
- Inflammation Research : Another study demonstrated that broussochalcone A significantly reduced inflammation markers in a murine model, further supporting its therapeutic applications .
Properties
IUPAC Name |
8-methoxy-4-methyl-3-(2-methylprop-2-enoxy)benzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-11(2)10-22-17-8-7-15-14-6-5-13(21-4)9-16(14)19(20)23-18(15)12(17)3/h5-9H,1,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWBNWIYTVROLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.